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1,4,5,8-Tetrahydroxyanthraquinone

Cat. No.: B184003
CAS No.: 81-60-7
M. Wt: 272.21 g/mol
InChI Key: SOGCSKLTQHBFLP-UHFFFAOYSA-N
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Description

Contextualization within the Anthraquinone (B42736) Class of Compounds

1,4,5,8-Tetrahydroxyanthraquinone, with the chemical formula C₁₄H₈O₆, is an aromatic organic compound belonging to the anthraquinone family. ontosight.ailookchem.comnist.gov Structurally, it is a derivative of 9,10-anthraquinone, which features a tricyclic ring system, where four hydrogen atoms are substituted by hydroxyl (-OH) groups at the 1, 4, 5, and 8 positions. ontosight.ai This specific arrangement of hydroxyl groups on the anthraquinone backbone is crucial to its distinct chemical reactivity, vibrant color, and biological activity. ontosight.ai It is one of several isomers of tetrahydroxyanthraquinone, with other notable examples including 1,2,5,8-tetrahydroxyanthraquinone (quinalizarin) and 1,2,3,4-tetrahydroxyanthraquinone (Alizarine Bordeaux). wikipedia.org The compound typically appears as a dark red crystalline solid.

Historical Perspectives on Research and Development

Historically, research into this compound and its derivatives has been linked to the development of synthetic dyes. Early methods for preparing its derivatives involved reacting its leuco form (leuco-1,4,5,8-tetrahydroxyanthraquinone) with various primary amines to produce a range of 1,4,5,8-tetraaminoanthraquinone compounds, which were noted for their coloring properties. google.com Over the years, more practical and scalable synthesis methods for the core structure have been developed. One improved method involves preparing the leuco-form from chrysazin through nitration, reduction with iron powder, and subsequent treatment with sodium hydrosulfite in an alkaline solution. tandfonline.com Another documented synthesis route starts from 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid. chemicalbook.com These advancements in synthesis have been pivotal in facilitating broader research into its applications beyond the dye industry.

Significance and Broad Academic Research Trajectories

The significance of this compound in academic research is multifaceted, spanning materials science, energy storage, and medicinal chemistry. Its vibrant color has historically made it a key intermediate in the synthesis of dyes and pigments. More recently, its electrochemical properties have drawn considerable attention, positioning it as a promising organic cathode material for lithium-ion batteries. lookchem.comresearchgate.netpku.edu.cn Research in this area focuses on enhancing battery efficiency and stability. researchgate.netpku.edu.cn In the realm of biomedical research, the compound has been investigated for its potential therapeutic activities. ontosight.ai Studies have identified it as a potent inhibitor of specific enzymes, such as the Hepatitis C Virus (HCV) NS3 helicase, indicating antiviral potential. nih.gov Furthermore, derivatives of this compound have been explored as potential anticancer agents, building on the known anticancer properties of related anthraquinone compounds like mitoxantrone (B413). aacrjournals.org

Detailed Research Findings

Electrochemical Applications in Energy Storage

A significant area of modern research involves the use of this compound (THAQ) and its derivatives as electrode materials in energy storage systems, particularly lithium-ion batteries. lookchem.com The core structure's ability to undergo reversible redox reactions is key to this application.

One study investigated THAQ and its oxidized product (O-THAQ) as cathode materials. researchgate.netpku.edu.cn The research found that a pre-oxidation step significantly improved the electrochemical performance. The oxidized material, O-THAQ, demonstrated a higher initial discharge capacity compared to the original THAQ. researchgate.netpku.edu.cn During the discharge process, two key transformations were observed: a reversible carbonyl-lithium enolate transformation and a hydroxyl-lithium enolate transformation. researchgate.netpku.edu.cn

Electrochemical Performance of O-THAQ Cathode Material. researchgate.netpku.edu.cn
Cycle NumberDischarge Capacity (mAh·g⁻¹)
Initial250
20th100

While small molecule organic compounds like THAQ show promise, challenges such as solubility in electrolytes and poor conductivity are active areas of investigation. researchgate.net To overcome these issues, researchers are exploring the polymerization of anthraquinone structures. For instance, polyanthraquinone (PAQ), specifically poly(1,4-anthraquinone) (P14AQ), has shown exceptional performance as a lithium-storage cathode, with a reversible capacity nearly equal to the theoretical value, excellent cycling stability, and fast charge/discharge capabilities. nih.govpsu.edupsu.edu

Biological Activity and Enzyme Inhibition

This compound has been identified as an inhibitor of several key enzymes, highlighting its potential in drug discovery. A notable study focused on its effect on the Hepatitis C Virus (HCV) NS3 helicase, an enzyme essential for viral replication. nih.gov

The research systematically evaluated a series of hydroxyanthraquinones and found that the inhibitory activity was dependent on the number and position of the hydroxyl groups. nih.gov Among the tested compounds, this compound emerged as a particularly potent inhibitor of the NS3 helicase. nih.gov The mechanism is believed to involve interference with the enzyme's ability to unwind RNA.

Inhibitory Activity of Hydroxyanthraquinones against HCV NS3 Helicase. nih.gov
CompoundIC₅₀ (µM)
1,4-Dihydroxyanthraquinone54
This compound6
Hypericin (B1674126)3
Sennidin A0.8

Beyond its antiviral potential, the compound is also known to inhibit Protein Kinase CK2, an enzyme involved in cell proliferation, suggesting a possible mechanism for anticancer activity. The development of derivatives, such as 1,4,5,8-Tetrakis-[(2-N,N-dimethylaminoethyl)amino]anthraquinone, has been pursued to create novel anticancer agents, leveraging the established role of anthraquinones in cancer therapy. aacrjournals.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H8O6 B184003 1,4,5,8-Tetrahydroxyanthraquinone CAS No. 81-60-7

Properties

IUPAC Name

1,4,5,8-tetrahydroxyanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C14H8O6/c15-5-1-2-6(16)10-9(5)13(19)11-7(17)3-4-8(18)12(11)14(10)20/h1-4,15-18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOGCSKLTQHBFLP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1O)C(=O)C3=C(C=CC(=C3C2=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C14H8O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID80230843
Record name 1,4,5,8-Tetrahydroxyanthraquinone
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Molecular Weight

272.21 g/mol
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CAS No.

81-60-7
Record name 1,4,5,8-Tetrahydroxy-9,10-anthracenedione
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Record name 1,4,5,8-TETRAHYDROXYANTHRAQUINONE
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Synthetic Methodologies and Chemical Derivatization of 1,4,5,8 Tetrahydroxyanthraquinone

Established Synthetic Pathways for 1,4,5,8-Tetrahydroxyanthraquinone

The synthesis of this compound, a significant intermediate in the production of dyes and pharmaceuticals, can be achieved through various established pathways. These methods primarily involve the modification of existing anthraquinone (B42736) structures or the synthesis and subsequent oxidation of its leuco form.

Preparation from Substituted Anthraquinones

One common approach involves the use of substituted anthraquinones as starting materials. For instance, this compound can be prepared from 4,8-diamino-1,5-dihydroxyanthraquinone-2,6-disulfonic acid. chemicalbook.com This process involves treating the starting material with a mixture of sodium dithionite (B78146) and sodium hydroxide (B78521) in an aqueous medium. chemicalbook.com Another method starts with 1,8-dihydroxyanthraquinone (chrysazin). chembk.com The synthesis of mitoxantrone (B413) analogues has been reported starting from chrysazin, which undergoes ethylation, nitration, and reaction with hydroiodic acid to form 1,8-dihydroxy-4,5-diaminoanthraquinone. sphinxsai.comresearchgate.net This intermediate is then converted to leuco-1,4,5,8-tetrahydroxyanthraquinone. sphinxsai.comresearchgate.net

Furthermore, the Friedel-Crafts acylation reaction provides a single-step method for synthesizing various substituted anthraquinones. This reaction between phthalic anhydrides and substituted benzenes can yield a range of anthraquinone derivatives. sci-hub.se For example, the reaction of 3-hydroxyphthalic anhydride (B1165640) with 1,4-hydroquinone has been used to produce 1,4,8-trihydroxyanthraquinone. sci-hub.se

Synthesis of Leuco-1,4,5,8-Tetrahydroxyanthraquinone from Precursors

The leuco form of this compound is a crucial intermediate in many synthetic routes, particularly for producing aminoanthraquinones used in cancer chemotherapy. tandfonline.com Several methods for its preparation have been documented, though some are considered unsatisfactory in terms of yield and purity. tandfonline.com

An improved and practical synthesis starts with the nitration of chrysazin to yield 4,5-dinitrochrysazin. tandfonline.comtandfonline.com This dinitro derivative is then reduced using iron powder in sulfuric acid to give 4,5-diaminochrysazin. tandfonline.com The final step involves treating the diaminochrysazin with sodium hydrosulfite in an alkaline solution to furnish leuco-1,4,5,8-tetrahydroxyanthraquinone. tandfonline.comtandfonline.com This method is noted for being suitable for large-scale production. tandfonline.comtandfonline.com

Other reported methods for preparing the leuco compound include:

Treating anthraquinones with potassium phenolate, a nitrating agent, sodium sulfide, and then sodium hydrosulfite. tandfonline.com

Nitration of anthraquinone followed by reduction with zinc powder in the presence of boric acid, and then treatment with sodium bisulfite. tandfonline.com

Reduction of diaminodihydroxyanthraquinone disulfonic acids with sodium bisulfite. tandfonline.com

Photoreduction of this compound, which itself can be prepared from the condensation of phthalic anhydride with 4-chlorophenol (B41353) to form 1,4-dihydroxy-5,8-dichloroanthraquinone, followed by acid hydrolysis. tandfonline.com

The leuco form is a key precursor for synthesizing various analogues. For instance, it can be condensed with appropriate amines in an inert atmosphere, followed by oxidation, to produce 1,4-diamino substituted anthraquinones. sphinxsai.comgoogle.com

Table 1: Comparison of Synthetic Pathways to Leuco-1,4,5,8-Tetrahydroxyanthraquinone

Starting MaterialKey ReagentsAdvantagesDisadvantages
ChrysazinNitrating agent, Iron powder, Sodium hydrosulfiteSuitable for large scale, improved yield and purity tandfonline.comtandfonline.comMulti-step process tandfonline.comtandfonline.com
AnthraquinonesPotassium phenolate, Nitrating agent, Sodium sulfide, Sodium hydrosulfiteDirect functionalizationCan be less satisfactory in yield and purity tandfonline.com
AnthraquinoneNitrating agent, Zinc powder, Boric acid, Sodium bisulfiteUtilizes readily available starting materialCan be less satisfactory in yield and purity tandfonline.com
Diaminodihydroxyanthraquinone disulfonic acidsSodium bisulfiteUtilizes a specific substituted anthraquinoneStarting material may not be readily available tandfonline.com
This compoundPhotoreductionDirect reduction of the target compound's oxidized formRequires photochemical setup tandfonline.com

Advanced Synthetic Approaches for Analogues and Derivatives

The development of advanced synthetic methods has enabled the creation of a diverse range of this compound analogues and derivatives with tailored properties for various applications.

Rational Design and Synthesis of Functionalized this compound Derivatives

The rational design of functionalized derivatives often focuses on introducing specific substituents to modulate the electronic and biological properties of the anthraquinone core. For example, the introduction of amino and hydroxy groups has been investigated to alter the excited state energies and charge transfer characteristics of anthraquinone-alkoxyamines. anu.edu.au The planar tricyclic structure of anthraquinone is crucial for its interaction with DNA, and introducing different side chains at the 1- and 4-positions can enhance these interactions and selectivity. sphinxsai.com

One approach involves the synthesis of a lead compound of this compound by reacting it with a soluble lead salt, such as lead nitrate (B79036) or lead acetate (B1210297), in a basic solution. google.com This method is described as a simple synthesis technique. google.com Another example is the synthesis of a molecule that combines the this compound ring with diaminoethylene chains and the metal-chelating peptide Gly-Gly-His. nih.gov

Regioselective Functionalization Strategies

Regioselective functionalization is critical for synthesizing specific isomers and avoiding the formation of product mixtures. The directing effects of existing substituents play a key role in determining the position of incoming functional groups. For instance, in the bromination of 1,4,5,8-tetramethoxyanthracene, N-Bromosuccinimide (NBS) selectively brominates the 2 and 3 positions due to the directing effects of the methoxy (B1213986) groups and steric hindrance.

Palladium-catalyzed reactions have emerged as a powerful tool for the regioselective functionalization of various aromatic compounds, including antipyrine (B355649) derivatives, with quinones. rsc.org While direct information on the Pd-catalyzed functionalization of this compound is limited in the provided context, such methods are generally applicable to related aromatic systems. The choice of catalyst and reaction conditions is crucial for achieving high regioselectivity.

Green Chemistry Approaches in Synthesis

Green chemistry principles are increasingly being applied to the synthesis of anthraquinone derivatives to reduce environmental impact. This includes the use of less hazardous reagents, renewable starting materials, and more efficient reaction conditions.

One notable example is the microwave-assisted synthesis of 1,3,5,7-tetrahydroxyanthraquinone from the dimerization of 3,5-dihydroxybenzoic acid. nju.edu.cn This method is highlighted as a green and convenient process with a high yield and the potential for batch production. nju.edu.cn While this specific example does not produce the 1,4,5,8-isomer, it demonstrates the potential of microwave synthesis as a green chemistry tool for preparing polyhydroxyanthraquinones. The use of water as a solvent and the reduction of reaction times are key advantages of this approach.

Characterization of Synthetic Products and Intermediates

Spectroscopic Validation Techniques (e.g., NMR, MS, IR)

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are vital for confirming the structure of this compound. In ¹H NMR, the chemical shifts of the hydroxyl and aromatic protons provide key insights. For instance, the hydroxyl protons at positions 1, 4, 5, and 8 are typically observed at distinct chemical shifts, such as δ 12.38 (OH-1), 12.66 (OH-4), and 13.34 (OH-5,8). The aromatic protons appear in the range of δ 6.92–7.92. Comparative NMR studies of related dihydroxyanthraquinones, such as 1,8-dihydroxyanthraquinone and 1,5-dihydroxyanthraquinone, show characteristic shifts that help in assigning the proton signals in the more substituted this compound. chemicalbook.comchemicalbook.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to accurately determine the molecular weight of this compound, which has a theoretical molecular weight of 272.2097 g/mol for the molecular formula C₁₄H₈O₆. nist.gov This technique helps to confirm the elemental composition of the synthesized compound. The fragmentation patterns observed in the mass spectrum can also provide structural information.

Infrared (IR) Spectroscopy: IR spectroscopy is instrumental in identifying the characteristic functional groups present in the this compound molecule. Key vibrational bands include the hydroxyl (-OH) stretching frequencies, typically observed in the range of 3200–3500 cm⁻¹, and the carbonyl (C=O) stretching frequencies, which appear between 1650–1700 cm⁻¹. For example, in the IR spectrum of a this compound lead compound, the C=O peak appears at 1608 cm⁻¹ and the -OH peaks at 3386 cm⁻¹ and 2964 cm⁻¹. google.com

Table 1: Spectroscopic Data for this compound

Technique Observed Data Reference
¹H NMR δ 12.38 (OH-1), 12.66 (OH-4), 13.34 (OH-5,8), 6.92–7.92 (aromatic protons)
HRMS C₁₄H₈O₆ (Theoretical: 272.2097 g/mol) nist.gov
IR 3200–3500 cm⁻¹ (-OH stretch), 1650–1700 cm⁻¹ (C=O stretch)

Chromatographic Purification and Purity Assessment (e.g., HPLC)

Chromatographic techniques are essential for both the purification of this compound from reaction mixtures and for the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for analyzing the purity of this compound. A common method involves using a reverse-phase (RP) column, such as a C18 column, with a mobile phase consisting of a mixture of acetonitrile, water, and an acid like phosphoric acid or formic acid. sielc.com This method is scalable and can be adapted for preparative separation to isolate impurities. For instance, a study on the separation of quinoxaline (B1680401) 1,4-dioxides utilized a gradient elution with a C18 column and a mobile phase of water and methanol (B129727) with 0.1% formic acid. chromatographyonline.com The purity of related compounds like quinalizarin (B1678644) (1,2,5,8-tetrahydroxyanthraquinone) is also assessed using HPLC, often with a purity level of ≥95% being reported. chemicalbook.com

Ultrahigh-Pressure Liquid Chromatography-Tandem Mass Spectrometry (UHPLC–MS/MS): For highly sensitive and specific detection, UHPLC coupled with tandem mass spectrometry can be employed. This method offers very low limits of detection and quantification, making it suitable for trace analysis and ensuring high purity of the final product. chromatographyonline.com

Table 2: HPLC Method Parameters for Anthraquinone Analysis

Parameter Condition Reference
Column Reverse Phase (e.g., Newcrom R1, Acquity UHPLC BEH C18) sielc.comchromatographyonline.com
Mobile Phase Acetonitrile, water, and phosphoric or formic acid sielc.comchromatographyonline.com
Detection UV or Mass Spectrometry sielc.comchromatographyonline.com

Spectroscopic and Computational Investigations of 1,4,5,8 Tetrahydroxyanthraquinone

Electronic Absorption and Fluorescence Spectroscopy Studies

Electronic absorption and fluorescence spectroscopy are powerful tools for probing the electronic transitions and excited state properties of molecules. For 1,4,5,8-Tetrahydroxyanthraquinone, these techniques reveal a complex interplay of its conjugated system and tautomeric forms.

The electronic absorption spectrum of this compound is characterized by strong absorptions in the ultraviolet and visible regions, a direct consequence of its extended π-conjugated system. encyclopedia.pubmdpi.com The anthraquinone (B42736) core, with its fused benzene (B151609) rings and quinonoid structure, forms a chromophore that gives rise to these absorptions. encyclopedia.pubmdpi.com The presence of four hydroxyl groups as substituents on this core significantly influences the absorption spectrum. encyclopedia.pubnih.gov

In ethanol, this compound, also known as quinalizarin (B1678644), exhibits a broad absorption band in the visible region with peaks around 497 nm and 515 nm, which are attributed to the hydroxyl groups. arabjchem.org The introduction of hydroxyl groups at positions 1 and 4 causes a notable bathochromic shift (a shift to longer wavelengths) compared to unsubstituted anthraquinone, which has a weak absorption at 405 nm. encyclopedia.pubmdpi.comnih.gov This shift is more significant than that caused by substituents at the 1,5 and 1,8 positions. encyclopedia.pubnih.gov Generally, larger conjugated systems lead to absorption peaks at longer wavelengths and with greater intensity. shimadzu.com

The absorption spectra of hydroxyanthraquinones are complex, featuring both benzenoid transitions (around 240–260 nm and 320–330 nm) and quinonoid absorptions (260–290 nm). encyclopedia.pubmdpi.com Hydroxyl-substituted anthraquinones also show a characteristic absorption band between 220–240 nm that is absent in the parent compound. encyclopedia.pubnih.gov

Interactive Data Table: Absorption Peaks of this compound and Related Compounds

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Tautomerism, the dynamic equilibrium between two or more interconverting isomers, plays a crucial role in the spectroscopic properties of hydroxyanthraquinones. researchgate.net The diversity in the electronic absorption spectra of these compounds is often determined by these tautomeric transformations. researchgate.net For this compound, several tautomeric and conformational isomers can exist in equilibrium. researchgate.net

Specifically, protonation of this compound can lead to the formation of mono- and dications with 9,10-, 1,4-, 1,10-, and 1,5-isomeric structures and their conformers. researchgate.net These different forms arise from the varied positions of π-bonds, charges, and the number of intramolecular hydrogen bonds, contributing to the fine structure observed in the absorption spectra, particularly in acidic solutions. researchgate.net The position of the tautomeric equilibrium is sensitive to external factors such as solvent, pH, and temperature. unifr.ch

Time-resolved spectroscopy provides insights into the dynamics of excited states, such as their lifetimes and relaxation pathways. ntt-review.jpfebs.org While specific time-resolved data for this compound is not extensively detailed in the provided search results, the general principles can be applied. For instance, in related anthraquinone derivatives, fluorescence decay measurements have been used to determine the lifetimes of excited singlet states. conicet.gov.ar Techniques like pump-probe spectroscopy can be employed to monitor the evolution of transient absorption signals, revealing information about processes like intersystem crossing and internal conversion. ntt-review.jp The study of these dynamics is essential for understanding the photophysical and photochemical behavior of this compound.

Vibrational Spectroscopy (IR and Raman) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a cornerstone for the structural elucidation of molecules. jchps.com These methods probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure. jchps.comapacwomen.ac.in

For this compound, IR spectroscopy is particularly useful for identifying key functional groups. The characteristic vibrational frequencies include:

Hydroxyl (O-H) stretches: A broad band in the region of 3200–3500 cm⁻¹.

Carbonyl (C=O) stretches: A sharp band typically found between 1650–1700 cm⁻¹.

In one study, the C=O stretching peak for this compound was observed at 1608 cm⁻¹, while the O-H peaks appeared at 3386 cm⁻¹ and 2964 cm⁻¹. google.com

Raman spectroscopy provides complementary information to IR spectroscopy. jchps.com According to the rule of mutual exclusion for centrosymmetric molecules, vibrations that are IR active are Raman inactive, and vice versa. jchps.com The combined use of both techniques can therefore provide a more complete picture of the molecular structure. jchps.comapacwomen.ac.in For instance, in the analysis of nitrous oxide (N₂O), the presence of common bands in both IR and Raman spectra confirmed its unsymmetrical structure. apacwomen.ac.in

Interactive Data Table: Characteristic IR Frequencies for this compound

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Magnetic Resonance Studies

Magnetic resonance techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are indispensable for the definitive structural confirmation of organic compounds and for studying their dynamic behavior in solution. sioc.ac.cnlibretexts.org

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C). libretexts.orgmdpi.com For this compound, ¹H NMR spectroscopy can be used to identify the protons of the hydroxyl groups and the aromatic rings. conicet.gov.ar

A reported ¹H NMR spectrum of this compound showed the following chemical shifts (δ):

δ 12.38: Assigned to the hydroxyl proton at the 1-position.

δ 12.66: Assigned to the hydroxyl proton at the 4-position.

δ 13.34: Assigned to the hydroxyl protons at the 5 and 8-positions.

δ 6.92–7.92: Aromatic protons.

These assignments are crucial for confirming the connectivity and substitution pattern of the molecule. ¹³C NMR would further complement this by providing information about the carbon skeleton.

Beyond static structure determination, NMR is a powerful tool for studying molecular dynamics over a wide range of timescales. sioc.ac.cnnih.govnih.gov By analyzing parameters such as relaxation times and line shapes, it is possible to investigate processes like conformational changes and intermolecular interactions. sioc.ac.cnnih.gov For this compound, NMR could be used to study the dynamics of tautomeric equilibria in solution, providing insights that are complementary to those obtained from electronic spectroscopy.

Electron Spin Resonance (ESR) for Radical Formation and Metal Complexation

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying species with unpaired electrons, such as free radicals and metal complexes. In the context of this compound, ESR studies have been instrumental in understanding its potential to generate free radicals and its interactions with metal ions.

Research has demonstrated that derivatives of this compound can be involved in the production of free radicals. nih.gov For instance, a synthesized molecule incorporating the this compound ring was shown to enhance the production of free radicals, a phenomenon evidenced by spin-trapping techniques in ESR studies. nih.govresearchgate.net This capability is significant, as the generation of reactive oxygen species (ROS) like superoxide (B77818) anions and hydroxyl radicals is a key mechanism in various biological activities. researchgate.net ESR spectroscopy, both directly and through spin-trapping methods, has been used to characterize the formation of superoxide anions. researchgate.net

Furthermore, ESR has been employed to investigate the complexation of this compound derivatives with metal ions. Studies have shown that these molecules can form various types of complexes with metals like copper, with the nature of the complex being dependent on factors such as pH. nih.govresearchgate.net The formation of these metal complexes is crucial as it can influence the molecule's redox properties and its ability to participate in electron transfer reactions, which are often associated with radical formation. researchgate.net For example, the oxidation of Mn(II) to Mn(III) in certain metal complexes has been linked to the production of oxygen radicals. researchgate.net

The following table summarizes findings from ESR studies on this compound and its derivatives:

Studied SystemESR FindingsReference
This compound derivativeEnhanced production of free radicals, confirmed by spin-trapping. nih.govresearchgate.net
This compound derivative with CopperFormation of various Cu complexes, dependent on pH. nih.govresearchgate.net
Salen-Mn(II) complexes with hydroxyl groupsGeneration of superoxide anions. researchgate.net

Mass Spectrometry for Molecular Identification and Fragmentation Pathways

Mass spectrometry is an essential analytical technique for determining the molecular weight and elucidating the structure of compounds through the analysis of their fragmentation patterns. For this compound, with a molecular formula of C₁₄H₈O₆ and a molecular weight of approximately 272.21 g/mol , mass spectrometry provides definitive identification. scbt.comnist.govnih.gov

In mass spectrometry, a molecule is ionized and then breaks apart into smaller, charged fragments. The pattern of these fragments, known as the mass spectrum, is unique to the molecule and provides a "fingerprint" for its identification. The fragmentation of aromatic compounds like anthraquinones often results in strong molecular ion peaks due to their stable structures. libretexts.org For substituted anthraquinones, fragmentation can involve the loss of substituents or cleavage of the quinone ring. libretexts.orgmsu.edumiamioh.edu

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule and its fragments, allowing for the determination of the elemental composition. This level of detail is crucial for distinguishing between isomers and confirming the identity of a compound in complex mixtures. msu.edu Tandem mass spectrometry (MS/MS) further aids in structural elucidation by selecting a specific fragment ion and subjecting it to further fragmentation, revealing detailed structural information. researchgate.netnih.gov

A study on tetrahydroxylated anthraquinones utilized liquid chromatography/high-resolution tandem mass spectrometry (LC/HRMS²) to identify isomers. mdpi.com The fragmentation patterns observed in the MS/MS spectra were key to distinguishing between the different isomeric forms. mdpi.com

The following table outlines the key mass spectrometric data for this compound:

PropertyValueReference
Molecular FormulaC₁₄H₈O₆ scbt.comnist.gov
Molecular Weight272.21 g/mol scbt.comnih.gov
CAS Registry Number81-60-7 scbt.comnist.gov

Advanced Spectroscopic Techniques (e.g., Circular Dichroism) for Stereochemical Analysis

Circular Dichroism (CD) spectroscopy is a powerful technique for the stereochemical analysis of chiral molecules. While this compound itself is achiral, its derivatives can be chiral, necessitating the use of techniques like CD to determine their absolute configuration.

CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. This technique is particularly useful for determining the three-dimensional arrangement of atoms in a molecule. The comparison of experimentally measured CD spectra with those calculated using quantum chemical methods is a reliable approach for assigning the absolute configuration of stereogenic centers. researchgate.netnih.govfrontiersin.org

For example, in the study of anthraquinone derivatives isolated from marine fungi, the absolute configuration of a stereogenic carbon in the side chain of 1,3,6,8-tetrahydroxyanthraquinone analogues was established by comparing their experimental and calculated electronic circular dichroism (ECD) spectra. researchgate.netnih.gov This approach has become a standard for the stereochemical elucidation of complex natural products. psu.edu

The process involves:

Isolation and Experimental Measurement: The chiral compound is isolated, and its experimental CD spectrum is recorded.

Computational Modeling: Quantum chemical calculations are performed to predict the CD spectra for all possible stereoisomers.

Comparison and Assignment: The experimental spectrum is compared with the calculated spectra. A close match allows for the unambiguous assignment of the absolute configuration. psu.edu

This combined experimental and computational approach provides a robust tool for the stereochemical analysis of chiral anthraquinone derivatives. frontiersin.org

Biological Activities and Mechanisms of Action of 1,4,5,8 Tetrahydroxyanthraquinone and Its Derivatives

Antimicrobial Research

1,4,5,8-Tetrahydroxyanthraquinone and its related compounds have been investigated for their potential to inhibit the growth of various microorganisms, including bacteria and fungi.

Antibacterial Efficacy and Mechanisms

Dihydro-1,4,5,8-tetrahydroxyanthraquinone has demonstrated antibacterial activity, with a reported minimum inhibitory concentration (MIC) value of 2.4 mM against Staphylococcus aureus. nih.gov The structural features of anthraquinone (B42736) derivatives are believed to play a crucial role in their antibacterial efficacy. For instance, the presence of carboxyl (-COOH) and hydroxyl (-OH) groups, along with intramolecular hydrogen bonds, is thought to enhance antibacterial activity. nih.gov Conversely, the presence of a methyl (-CH3) group may weaken this activity. nih.gov

The mechanisms underlying the antibacterial action of anthraquinones are multifaceted and can include the inhibition of biofilm formation, disruption of the cell wall, inhibition of endotoxins, and interference with the synthesis of nucleic acids and proteins. nih.govnih.gov The polarity of substituents on the anthraquinone structure is also considered a significant factor, with stronger polarity often correlating with more potent antibacterial effects. rsc.org

Antifungal Properties and Targets

A notable derivative, cynodontin (B45498) (3-methyl-1,4,5,8-tetrahydroxyanthraquinone), has shown significant antifungal properties. nih.gov It is a potent inhibitor of the growth of several fungal species, including Sclerotinia minor, Sclerotinia sclerotiorum, and Botrytis cinerea. nih.govresearchgate.net The efficacy of cynodontin, as measured by its ED50 values, has been found to be comparable to that of commercial fungicides. nih.govresearchgate.net Research suggests that the type and position of substitutions on the C-ring of the anthraquinone structure are critical for its antifungal activity. nih.gov While the precise molecular targets of cynodontin are still under investigation, potential mechanisms for antifungal agents in general include the disruption of ergosterol (B1671047) biosynthesis, inhibition of cell wall synthesis, and interference with nucleic acid and protein synthesis. nih.gov

Antioxidant Potential and Cellular Protection

The antioxidant capacity of this compound and its derivatives is another area of active research. This activity is largely attributed to their chemical structure, particularly the presence of hydroxyl groups.

Radical Scavenging Mechanisms

The hydroxyl groups on the anthraquinone ring are key to the radical-scavenging activity of these compounds. sphinxsai.com The proposed mechanisms for this activity include hydrogen atom transfer (HAT), single-electron transfer followed by proton transfer (SET-PT), and sequential proton loss electron transfer (SPLET). The favorability of each mechanism can be influenced by the specific structure of the anthraquinone and the surrounding environment. Some theoretical studies on related anthraquinones suggest that the HAT mechanism may be more favorable in non-polar environments.

Inhibition of Oxidative Stress Pathways

Beyond direct radical scavenging, certain tetrahydroxyanthraquinones have been shown to influence cellular signaling pathways involved in oxidative stress. For example, quinalizarin (B1678644) (1,2,5,8-tetrahydroxyanthraquinone) has been observed to affect the mitogen-activated protein kinase (MAPK) signaling pathway. frontiersin.org In studies using SW480 cells, it was found to increase the phosphorylation of JNK and p38 while decreasing the phosphorylation of ERK. frontiersin.org This modulation of MAPK pathways is linked to the generation of reactive oxygen species (ROS) and can lead to downstream effects such as apoptosis. frontiersin.org The activation of the Nrf2 pathway, a key regulator of cellular antioxidant responses, is another potential mechanism by which these compounds could exert cellular protection, although direct evidence for this compound is still emerging. nih.govfrontiersin.org

Antineoplastic and Anticancer Research

A significant body of research has focused on the potential of this compound and its derivatives as anticancer agents. sphinxsai.com These compounds have been shown to possess cytotoxic properties against various cancer cell lines. aacrjournals.orgnih.gov

The synthesis of novel anticancer agents often utilizes this compound as a starting material. google.com For instance, the well-known anticancer drug mitoxantrone (B413) is a derivative of this class of compounds. aacrjournals.org Researchers have synthesized various analogues by substituting the hydroxyl groups with different functional groups to enhance their therapeutic properties. sphinxsai.comgoogle.com

The mechanisms of anticancer action for these compounds are believed to include intercalation into DNA and inhibition of topoisomerase II, an enzyme crucial for DNA replication and repair. aacrjournals.org Furthermore, some derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells. frontiersin.org For example, 1,4,5,8-Tetrakis-[(2-N,N-dimethylaminoethyl)amino]anthraquinone, synthesized from 1,4,5,8-tetrachloroanthraquinone (B125659), exhibited greater cytotoxicity against the BOT-2 human breast cancer cell line than mitoxantrone. aacrjournals.org

The following table summarizes the cytotoxic activity of some derivatives of this compound against various cancer cell lines.

Compound/DerivativeCancer Cell LineIC50/ED50 ValueSource
1,4-bis(cyclohexylamino)-5,8-dihydroxyanthraquinoneMCF-7 (Breast)~100-120 nM sphinxsai.com
1,4-bis(cyclohexylamino)-5,8-dihydroxyanthraquinoneHeLa (Cervical)~70-80 nM sphinxsai.com
XanthopurpurinMDA-MB-231 (Breast)14.65 ± 1.45 μM nih.gov
Lucidin-ω-methyl etherMDA-MB-231 (Breast)13.03 ± 0.33 μM nih.gov
Anthraquinone-thiosemicarbazone derivative 34K562 (Leukemia)2.17 μM nih.gov
Anthraquinone-thiosemicarbazone derivative 35K562 (Leukemia)2.35 μM nih.gov
Anthraquinone-thiosemicarbazone derivative 36HeLa (Cervical)7.66 μM nih.gov
17-(tryptamine)-17-demethoxygeldanamycinMCF-7 (Breast)105.62 µg/ml japsonline.com
17-(tryptamine)-17-demethoxygeldanamycinHepG2 (Liver)124.57 µg/ml japsonline.com
17-(5′-methoxytryptamine)-17-demethoxygeldanamycinMCF-7 (Breast)82.50 µg/ml japsonline.com
17-(5′-methoxytryptamine)-17-demethoxygeldanamycinHepG2 (Liver)114.35 µg/ml japsonline.com

Modulation of DNA Topoisomerase II Activity

Anthraquinone derivatives are recognized for their cytotoxic activities, which are partly attributed to their interaction with DNA and the inhibition of topoisomerase II activity. lookchem.com DNA topoisomerases are crucial enzymes that regulate the topological state of DNA, making them important targets for cancer chemotherapy. plos.org The inhibition of topoisomerase II leads to the stabilization of the enzyme-DNA cleavage complex, resulting in DNA strand breaks and ultimately, cell death. plos.org

While direct studies on this compound are limited, research on its derivatives provides insight into this mechanism. For instance, mitoxantrone, a synthetic derivative, is a well-known DNA topoisomerase II poison. nih.gov Studies on a series of novel alkylaminoanthraquinones, structurally based on the 5,8-dihydroxyanthracene-9,10-dione core, have demonstrated that their ability to inhibit the decatenation activity of DNA topoisomerase II is linked to their DNA-binding capacity. nih.gov The cytotoxicity of these compounds was enhanced in cell lines that overproduce DNA topoisomerase IIα, highlighting the importance of this enzyme in their anticancer action. nih.gov Furthermore, a copper (II) complex of the isomeric compound quinalizarin (1,2,5,8-tetrahydroxyanthraquinone) has been shown to disrupt the activities of both human DNA topoisomerase I and II. researchgate.net These findings suggest that the this compound scaffold is a promising pharmacophore for the development of topoisomerase II inhibitors.

DNA Intercalation Studies

The interaction with DNA is a fundamental aspect of the mechanism of action for many anthraquinone-based anticancer agents. These compounds can insert themselves between the base pairs of the DNA double helix, a process known as intercalation. nih.gov This intercalation can disrupt DNA replication and transcription, leading to cytotoxic effects.

Research suggests that this compound exhibits stronger antitumor activity due to enhanced DNA intercalation compared to its isomer, 1,2,5,8-tetrahydroxyanthraquinone. The planar aromatic structure of the anthraquinone core is essential for this intercalative binding. nih.gov Derivatives of this compound have been synthesized to optimize this DNA interaction. For example, novel chloroalkylaminoanthraquinones have been shown to unwind supercoiled plasmid DNA, indicative of an intercalative binding mode. ucl.ac.uk Some of these derivatives were also found to form interstrand crosslinks in DNA. ucl.ac.uk The synthesis of compounds with multiple active sites, utilizing the intercalating properties of the anthraquinone core, is a strategy for designing new antitumor agents. google.com

Inhibition of Cell Proliferation and Induction of Apoptosis

A key characteristic of potential anticancer compounds is their ability to inhibit the uncontrolled proliferation of cancer cells and to induce programmed cell death, or apoptosis. While extensive research on this compound is not available, studies on its isomer, quinalizarin (1,2,5,8-tetrahydroxyanthraquinone), provide significant insights into these cellular processes.

Quinalizarin has been shown to significantly inhibit the viability of colorectal cancer cells (SW480 and HCT-116) in a dose-dependent manner. researchgate.netnih.govdocumentsdelivered.com It induces cell cycle arrest at the G2/M phase by modulating the expression of cyclin B1 and CDK1/2. researchgate.netdocumentsdelivered.com Furthermore, quinalizarin triggers apoptosis through the generation of reactive oxygen species (ROS). researchgate.netnih.govdocumentsdelivered.com This ROS production leads to the activation of the MAPK signaling pathway, including increased phosphorylation of JNK and p38, and decreased phosphorylation of ERK. researchgate.netnih.gov The apoptotic cascade is further evidenced by the upregulation of pro-apoptotic proteins like Bad and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netdocumentsdelivered.com Similar apoptotic effects have been observed in human breast cancer cells. researchgate.net

Novel amide anthraquinone derivatives have also been reported to induce apoptosis in HCT116 colon cancer cells, with the mechanism also linked to the generation of ROS and activation of the JNK signaling pathway. mdpi.com These findings underscore the potential of the tetrahydroxyanthraquinone scaffold to serve as a basis for developing new anticancer agents that function by inhibiting cell proliferation and inducing apoptosis.

Evaluation against Drug-Resistant Cancer Cell Lines

The development of drug resistance is a major obstacle in cancer chemotherapy. Consequently, there is a continuous search for new compounds that can overcome these resistance mechanisms. Anthraquinone derivatives have been investigated for their potential in this regard.

A novel series of chloroalkylaminoanthraquinones, designed with an alkylating capacity, has been shown to evade drug efflux pump-mediated resistance. ucl.ac.uk Similarly, certain anthraquinone derivatives have demonstrated the ability to reverse drug resistance in cancer cells. For instance, aloe-emodin (B1665711) was found to resensitize drug-resistant breast cancer cells to doxorubicin. mdpi.com Another study showed that emodin (B1671224), in combination with gemcitabine, could down-regulate the expression of multidrug resistance-associated proteins in pancreatic cancer xenograft tumors. mdpi.com

While direct evaluation of this compound against a wide range of drug-resistant cell lines is not extensively documented, a patent for antitumor compounds derived from 1,4,5,8-tetrachloroanthraquinone reports potent activity against drug-resistant tumors. google.com This suggests that the core structure of 1,4,5,8-substituted anthraquinones may be a valuable template for designing agents effective against resistant cancers.

Combinatorial Therapy Strategies with Other Antineoplastic Agents

Combining different therapeutic agents is a common strategy in cancer treatment to enhance efficacy and overcome drug resistance. The use of this compound and its derivatives in combination therapies is an area of active research.

AQ4N, a bioreductive prodrug of an anthraquinone derivative, has shown significant antitumor effects when used in combination with conventional treatments like radiation and other chemotherapeutic drugs such as cisplatin (B142131). rsc.orgaacrjournals.org The combination of AQ4N with cisplatin resulted in a greater antitumor effect in murine tumor models than either agent alone. rsc.org

More directly, this compound (THQ) has been incorporated as an organic ligand in the construction of nanocomposites for combination therapy. rsc.org For example, a nanocomposite was developed using copper ions, THQ, and AQ4N, which was then loaded with another antitumor agent, β-lapachone. rsc.org This system was designed to leverage multiple therapeutic modalities, including photothermal therapy and chemotherapy. rsc.org The inclusion of this compound in such delivery systems highlights its potential role as a component in multimodal anticancer strategies.

In Vivo Efficacy and Preclinical Animal Models

The evaluation of a compound's efficacy in living organisms is a critical step in its development as a potential therapeutic agent. While in vivo studies specifically on this compound are limited in the available literature, research on its derivatives provides preclinical evidence of their antitumor activity.

The prodrug AQ4N has been validated in several preclinical models, including pancreatic, bladder, lung, and prostate tumors, both as a single agent and in combination with other therapies. rsc.org In a fibrosarcoma-bearing mouse model, AQ4N demonstrated enhanced efficacy against metastasis. rsc.org

A patent describing derivatives of 1,4,5,8-tetrachloroanthraquinone mentions testing of these compounds in a rat breast cancer model and various mouse models, with some of the synthesized compounds showing greater activity than the established drug mitoxantrone. google.com Furthermore, the anthraquinone derivative emodin has been shown to inhibit the growth of colorectal cancer xenografts in vivo. mdpi.com While these studies are on derivatives, they provide a strong rationale for the further investigation of this compound itself in preclinical animal models of cancer.

Antiviral Investigations

Beyond its potential as an anticancer agent, this compound has been identified as a potent antiviral compound, particularly against the Hepatitis C virus (HCV). nih.govnih.gov HCV is a major cause of severe liver diseases, and the viral enzyme NS3 helicase is an essential component for viral replication, making it a key target for antiviral drug development. nih.govnih.gov

A structure-activity relationship study of a series of hydroxyanthraquinones revealed that this compound is a strong inhibitor of HCV NS3 helicase. nih.govnih.gov The inhibitory activity of hydroxyanthraquinones was found to be dependent on the number and position of the phenolic hydroxyl groups. nih.govresearchgate.net The presence of hydroxyl groups at positions 1, 4, 5, and 8 in the anthraquinone structure is associated with the "keto-phenol system," which is believed to be important for the inhibitory activity. nih.govresearchgate.net

The potency of this compound against HCV NS3 helicase is highlighted by its half-maximal inhibitory concentration (IC50) value.

This data indicates that this compound is a significantly more potent inhibitor of HCV NS3 helicase than other hydroxyanthraquinones with fewer or differently positioned hydroxyl groups. nih.govresearchgate.net These findings suggest that the hydroxyanthraquinone moiety, and specifically the 1,4,5,8-tetrahydroxy substitution pattern, is a promising scaffold for the development of novel anti-HCV therapeutics. nih.govnih.gov

Inhibition of Viral Enzymes (e.g., HCV NS3 Helicase)

This compound has been identified as a potent inhibitor of the Hepatitis C virus (HCV) NS3 helicase, an enzyme critical for viral replication. nih.govlilab-ecust.cn Structure-activity relationship studies on a range of hydroxyanthraquinones revealed that this compound strongly inhibits the NS3 helicase with a half-maximal inhibitory concentration (IC50) of 6 µM. nih.govlilab-ecust.cn The mechanism of inhibition is believed to involve interference with the enzyme's ability to unwind RNA, a necessary step in the HCV life cycle. This inhibitory action highlights the potential of the hydroxyanthraquinone scaffold in the development of novel antiviral agents.

Derivatives with more complex structures have shown even greater potency. For instance, hypericin (B1674126) and sennidin A, which contain two hydroxyanthraquinone-like moieties, exhibited stronger inhibition of NS3 helicase with IC50 values of 3 µM and 0.8 µM, respectively. nih.govlilab-ecust.cn

Structure-Activity Relationship for Antiviral Potency

The antiviral efficacy of hydroxyanthraquinones against HCV NS3 helicase is intrinsically linked to their chemical structure, specifically the number and position of phenolic hydroxyl groups. nih.govlilab-ecust.cn Research indicates that the arrangement of these groups is critical for potent inhibitory activity.

A key structural feature contributing to the inhibitory capacity is the "keto-phenol system," which involves tautomeric structures between the ketone and phenolic hydroxyl groups. lilab-ecust.cn The presence of two such systems, as seen in this compound, is associated with strong inhibition. lilab-ecust.cnmdpi.com In contrast, isomers with fewer or differently positioned keto-phenol systems, such as 1,4,5,6-tetrahydroxyanthraquinone (IC50 of 98 µM), show significantly weaker activity. lilab-ecust.cnmdpi.com This underscores the importance of the symmetrical 1,4,5,8-hydroxylation pattern for optimal interaction with the viral enzyme.

The following table summarizes the inhibitory concentrations of various hydroxyanthraquinones against HCV NS3 helicase, illustrating the structure-activity relationship.

CompoundIC50 (µM) for HCV NS3 Helicase Inhibition
This compound 6
1,4-Dihydroxyanthraquinone54
1,4,5,6-Tetrahydroxyanthraquinone98
1,2,4-Trihydroxyanthraquinone11
1,2,3-Trihydroxyanthraquinone18
1,2-Dihydroxyanthraquinone>200
1,5-Dihydroxyanthraquinone>200
1,8-Dihydroxyanthraquinone>200
Hypericin3
Sennidin A0.8

This table is populated with data from referenced studies. nih.govlilab-ecust.cnmdpi.comresearchgate.net

Anti-inflammatory Research and Immunomodulation

While direct studies on the anti-inflammatory and immunomodulatory properties of this compound are not extensively documented, research on related anthraquinone derivatives suggests potential in this area. Polyketides, the class of compounds to which anthraquinones belong, are known to exhibit immunomodulatory effects. mdpi.comencyclopedia.pub

For example, purpurin (B114267) (1,2,4-trihydroxyanthraquinone) has demonstrated the ability to down-regulate the NLRP3 inflammasome, a key component of the inflammatory response. mdpi.com Another derivative, 1-acetyl-2,4,5,7,8-pentahydroxyanthraquinone, has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov Furthermore, the isomer of this compound, quinalizarin (1,2,5,8-tetrahydroxyanthraquinone), has been shown to induce apoptosis in cancer cells by modulating signaling pathways such as JNK and p38, which are also implicated in inflammatory processes. frontiersin.org A series of 1,4-bis[(2-aminoethyl)amino]-5,8-dihydroxy-9,10-anthracenedione derivatives have been shown to be highly effective at suppressing immune responses in both in vitro and in vivo models. nih.gov These findings suggest that the broader family of tetrahydroxyanthraquinones warrants further investigation for its anti-inflammatory and immunomodulatory potential.

Enzyme Inhibition Studies (e.g., Protein Kinases)

This compound and its isomers have been investigated for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes. The compound is known to inhibit protein kinase CK2 by competing with ATP for its binding site, thereby preventing the phosphorylation of target proteins.

The isomer quinalizarin (1,2,5,8-tetrahydroxyanthraquinone) is a potent and selective inhibitor of protein kinase CK2, with a Ki value of approximately 50 nM. ontosight.aifrontiersin.org It is also a potent inhibitor of protein kinase C (PKC), with an IC50 of 4 µM. nih.govlilab-ecust.cn Additionally, quinalizarin inhibits wheat germ Ca2+-dependent protein kinase (CDPK) with an IC50 of 65 µM and Ca2+-calmodulin-dependent myosin light chain kinase (MLCK) with an IC50 between 2 to 53 µM. nih.govresearchgate.net The inhibitory action of these compounds on various kinases highlights their potential as modulators of cellular signaling pathways.

The table below details the inhibitory concentrations of quinalizarin against different protein kinases.

Kinase InhibitedInhibitorIC50 / Ki
Protein Kinase CK2QuinalizarinKi ≈ 50 nM
Protein Kinase C (PKC)QuinalizarinIC50 = 4 µM
Ca2+-dependent protein kinase (CDPK)QuinalizarinIC50 = 65 µM
Myosin light chain kinase (MLCK)QuinalizarinIC50 = 2-53 µM

This table is populated with data from referenced studies. nih.govlilab-ecust.cnontosight.aifrontiersin.orgresearchgate.net

Other Biological Activities

Effects on Gastrointestinal Motility

The influence of tetrahydroxyanthraquinones on gastrointestinal motility has been explored, primarily through studies on derivatives. A structure-activity relationship study on substituted anthraquinones revealed that a hydroxyl group at the R2 position is critical for activity. rsc.org

Specifically, the isomer of this compound, quinalizarin (1,2,5,8-tetrahydroxy-anthraquinone), was found to inhibit intestinal motility by 50% (IC50) at a concentration of 9 µM in in-vitro studies using rabbit small intestinal strips. rsc.org This suggests that tetrahydroxyanthraquinones have the potential to modulate gastrointestinal function. The regulation of gastrointestinal motility is a complex process involving the enteric nervous system and various hormones. encyclopedia.pubresearchgate.netnih.gov

Antifouling Activity against Marine Biofilm-Forming Bacteria

Research has indicated that anthraquinones possess antifouling properties. A study on the red anthraquinoid pigment produced by the fungus Pyrenophora avenae, identified as this compound, demonstrated its ability to remove phenyl-mercuric acetate (B1210297) from aqueous solutions. mdpi.com Strains of the fungus that produced this pigment were found to be resistant to the toxic effects of this mercury compound. mdpi.com

Furthermore, a broader investigation into the structure-activity relationship of various anthraquinones against marine biofilm-forming bacteria revealed that many of these compounds exhibit significant bioactivity at very low concentrations. frontiersin.org While this particular study did not include this compound, it highlighted that compounds like citreorosein (B13863) and emodin have shown antifouling activity against macro-organisms. frontiersin.org The study concluded that many of the tested anthraquinone analogues were effective at inhibiting biofilm growth of Pseudoalteromonas elyakovii at a minimum inhibitory concentration (MIC) of 0.001 μg/ml. frontiersin.org This suggests that the anthraquinone scaffold is a promising basis for the development of environmentally friendly antifouling agents.

Structure Activity Relationship Sar Studies of 1,4,5,8 Tetrahydroxyanthraquinone

Impact of Hydroxyl Group Position and Number on Biological Activities

The quantity and placement of hydroxyl (-OH) groups on the anthraquinone (B42736) scaffold are critical determinants of its biological function. Research indicates that both the number and the specific location of these groups influence activities ranging from antimicrobial to anticancer effects.

The polarity endowed by hydroxyl groups is directly related to the antimicrobial efficacy of anthraquinones; a stronger polarity often correlates with more potent antimicrobial effects. researchgate.net For instance, the presence of phenolic hydroxyl groups at the C-2 and C-4 positions has been shown to significantly increase biofilm adhesion inhibition activity. frontiersin.org Conversely, the absence of these groups, or the addition of hydroxyl groups at positions C-5, C-6, and C-8, can lead to a substantial decline in inhibitory activity. frontiersin.org In some tetrahydroanthraquinones, a hydroxyl group at the C-5 position has been identified as crucial for their antibacterial properties. frontiersin.org

A compelling example of this structure-activity relationship is the comparison between the anthraquinones emodin (B1671224) and chrysophanol (B1684469), which differ by a single hydroxyl group at the C-3 position. This minor structural variance leads them to regulate different cell death pathways in cancer cells. researchgate.net Emodin was found to cause nuclear localization of the p53 protein, inducing autophagy, whereas chrysophanol inhibited p53 translocation into the nucleus, thereby inhibiting autophagy. researchgate.net This demonstrates that even a subtle change in the hydroxylation pattern can switch the biological mechanism of action. researchgate.net

Furthermore, studies on the free radical scavenging activities of various hydroxyanthraquinones have shown that the number and site of the -OH groups are primary factors affecting their antioxidant capabilities. nih.gov Compounds with ortho-hydroxyl groups exhibit strong antioxidant properties because they can react with free radicals to form more stable conjugated semiquinone radicals, effectively interrupting free radical chain reactions. nih.gov

Table 1: Influence of Hydroxyl Group Position on Biological Activity

Compound/Feature Position of Hydroxyl (-OH) Groups Observed Biological Activity Reference
Anthraquinone Derivatives C-2 and C-4 Increased biofilm adhesion inhibition activity frontiersin.org
Anthraquinone Derivatives Absence at C-2 and C-4; Presence at C-5, C-6, C-8 10-fold to 100-fold decline in inhibitory activity frontiersin.org
Altersolanols A–C, E Presence at C-5 Antibacterial activity against Gram-positive bacteria frontiersin.org
Altersolanols D, F Absence at C-5 No antibacterial activity observed frontiersin.org
Emodin 1, 3, 8 Induces autophagy via nuclear p53 localization researchgate.net
Chrysophanol 1, 8 Inhibits autophagy by preventing nuclear p53 localization researchgate.net

Role of the Keto-Phenol System in Biological Recognition

The keto-phenol system in 1,4,5,8-tetrahydroxyanthraquinone, characterized by the spatial relationship between the ketone (C=O) and hydroxyl (-OH) groups, is fundamental to its interaction with biological targets. This arrangement facilitates the formation of strong intramolecular hydrogen bonds (IHBs) between the phenolic hydrogen and the peri-carbonyl oxygen.

These IHBs play a crucial role in the molecule's chemical reactivity, electronic distribution, and conformation. nih.govnih.gov By stabilizing the molecular structure, IHBs can influence the redox potential of the quinone, which is a key factor in its biological activity. nih.govresearchgate.net The formation of IHBs stabilizes the anion radical structure, which can shift reduction potentials and affect the molecule's ability to participate in electron-transfer reactions—a process central to the pro-oxidant activity of many quinones. nih.govresearchgate.net

The keto-enol tautomerism, an equilibrium between the keto form and the enol form, is influenced by these hydrogen bonds. britannica.com This tautomerism can alter the molecule's hydrogen bonding patterns, converting a hydrogen bond donor into an acceptor and vice versa. frontiersin.org Such changes are critical for molecular recognition, as they determine how the molecule interacts with biological receptors like DNA or enzyme active sites. frontiersin.org For instance, at physiological pH, specific tautomers may exhibit stronger donor-acceptor interactions with biomolecules, enhancing their biological effect. frontiersin.org The planarity and electronic properties conferred by the keto-phenol system are thus essential for processes like DNA intercalation and protein binding.

Influence of Substituents on Efficacy and Selectivity

The introduction of various substituents onto the this compound core can significantly modulate its efficacy and selectivity towards specific biological targets.

Modifying the anthraquinone structure with side chains containing nitrogen, such as alkylamino and hydroxyethylamino groups, has been a strategy to enhance biological activity, particularly in the development of antineoplastic agents. The nature of these side chains is critical for the drug's interaction with its target.

For example, a structure-activity relationship study was conducted on an oxygen analog of the established antineoplastic drug Mitoxantrone (B413). The synthesized compound, 1,4-dihydroxy-5,8-bis[[2-(2-hydroxyethoxy)ethyl]amino]-9,10-anthracenedione, differs from a related active compound by the substitution of an oxygen atom for a nitrogen atom in the side chain. nih.gov This seemingly minor change rendered the compound inactive against P-388 lymphocytic leukemia, highlighting the critical importance of the precise atomic composition of the side chains for biological activity. nih.gov This suggests that the nitrogen atoms in the side chains of drugs like Mitoxantrone are crucial for the specific molecular interactions required for their anticancer effects.

The addition of other functional groups, such as acetyl or aryl moieties, can also profoundly alter the bioactivity of hydroxyanthraquinones. Acetylation of the hydroxyl groups is one such modification that has been shown to enhance anticancer properties.

A study on 1,2,5,8-tetrahydroxy-9,10-anthraquinone (Quinalizarin), an isomer of the title compound, found that converting the four hydroxyl groups to acetyl groups resulted in a tetra-acetylated derivative with improved DNA binding capabilities. researchgate.net The rationale behind this modification is that the hydroxyl groups can form anionic species at physiological pH, which weakens their interaction with the negatively charged DNA backbone. Acetylation prevents this ionization, leading to a higher DNA binding constant. researchgate.net This enhanced DNA binding, coupled with increased superoxide (B77818) formation, resulted in significantly improved cytotoxicity against Jurkat T lymphocyte cells. researchgate.net

Similarly, the introduction of aryl substituents at various positions on the 1-hydroxyanthraquinone (B86950) core has been shown to have a great influence on cytotoxicity against different human cancer cell lines. nih.gov The nature and position of these substituents determine the compound's potency and selectivity. nih.gov Furthermore, the type and position of halogen atoms (e.g., Cl or Br) as substituents can strongly influence the inhibition of photosynthetic electron transport, demonstrating that even simple atomic substitutions can have a significant biological impact. nih.gov

Table 2: Effect of Substituents on Anthraquinone Activity

Parent Compound Substituent/Modification Key Finding Biological Activity Reference
1,4-dihydroxy-5,8-diaminoanthraquinone scaffold Hydroxyethylamino vs. Hydroxyethoxyethylamino side chains Substitution of a side-chain nitrogen with oxygen Inactivation of antineoplastic activity nih.gov
1,2,5,8-tetrahydroxy-9,10-anthraquinone Acetylation of all four hydroxyl groups Prevents ionization, enhances DNA binding and superoxide formation Improved cytotoxicity against cancer cells researchgate.net
1-hydroxyanthraquinone Aryl groups at C-2 and/or C-4 positions Position and nature of aryl group are critical Influences cytotoxicity and selectivity against cancer cells nih.gov
1,4-anthraquinone Chloro or Bromo atoms Type and position of halogen are influential Inhibition of photosystem II electron transport nih.gov

Conformational Analysis and Bioactivity Correlation

Anthraquinones possess a characteristically rigid and planar structure, which can be a disadvantage as it often leads to low water solubility and reduced activity. nih.gov However, this planarity is also what allows some derivatives to function as DNA intercalating agents, a mechanism central to the activity of many anticancer drugs. frontiersin.org Molecular docking studies of substituted 1-hydroxyanthraquinones have indicated an intercalative mode of binding with DNA topoisomerase. nih.gov

In contrast, hydrogenated derivatives like tetrahydroanthraquinones have a more dimensional structure due to the introduction of a non-aromatic, cyclohexene-like ring. frontiersin.org This deviation from planarity can be advantageous, as it may help to avoid the DNA toxicity associated with the flat structure of parent anthraquinones. frontiersin.org The three-dimensional shape, which can be further influenced by chiral centers created by hydroxyl or methyl substitutions, increases the potential for druggability by creating multiple targeting centers for interaction with proteins and other biological molecules. frontiersin.org Molecular docking analyses have been used to understand these drug-receptor interactions, showing, for example, how specific derivatives can bind to the active sites of enzymes or interact with DNA residues through intermolecular hydrogen bonds. arel.edu.trresearchgate.net

Applications in Advanced Materials Science and Electrochemistry

Electrochemical Energy Storage Systems

1,4,5,8-Tetrahydroxyanthraquinone has been explored as a promising organic material for next-generation energy storage devices, offering a potentially more sustainable and environmentally friendly alternative to traditional inorganic materials.

Cathode Materials for Lithium-Ion Batteries

Research has focused on the use of this compound (THAQ) and its oxidized counterpart, O-THAQ, as cathode materials in lithium-ion batteries. pku.edu.cnresearchgate.net The presence of multiple hydroxyl and carbonyl groups in the anthraquinone (B42736) structure provides active sites for electrochemical reactions, contributing to the development of high-performance electrode materials with the potential for improved energy density and cycle life. wikipedia.org

The electrochemical performance of these materials has been investigated through charge-discharge tests. Notably, the oxidized form, O-THAQ, has demonstrated a higher initial capacity compared to THAQ. pku.edu.cnresearchgate.net

Table 1: Electrochemical Performance of O-THAQ as a Cathode Material

MetricValue
Initial Discharge Capacity250 mAh·g⁻¹
20th Cycle Capacity100 mAh·g⁻¹

This data is based on initial research findings and may vary with further optimization and testing conditions. pku.edu.cn

Redox Mechanisms in Battery Cycling

The electrochemical processes in batteries utilizing this compound involve specific redox mechanisms during the charge and discharge cycles. During the discharge process, two key transformations have been identified: a carbonyl-lithium enolate transformation and a hydroxyl-lithium enolate transformation. pku.edu.cn Of these, the carbonyl-lithium enolate reaction has been observed to be reversible, which is a crucial factor for the rechargeability of the battery. pku.edu.cnresearchgate.net These redox reactions are fundamental to the ability of this compound to store and release energy.

Strategies for Enhanced Electrochemical Performance

Several strategies have been explored to improve the electrochemical performance of this compound-based cathode materials. A significant challenge with small molecule organic electrode materials is their potential to dissolve in the battery's electrolyte, which can lead to a decrease in capacity over time. researchgate.net

Another promising approach is polymerization. By polymerizing the anthraquinone monomers, the resulting larger molecules exhibit reduced solubility in the electrolyte. acs.org This enhancement in cycling stability has been demonstrated in studies on polyhydroxyanthraquinone-formaldehyde polymers, which have shown improved capacity retention over numerous cycles. acs.orgnih.gov Further strategies to enhance performance include increasing intermolecular forces to inhibit dissolution and extending the conjugate structure of the molecule to improve conductivity. researchgate.netnih.gov

Application in Aqueous Redox Flow Batteries

While various isomers of tetrahydroxyanthraquinone have been investigated for their potential use in aqueous redox flow batteries, there is currently a lack of specific research and data on the application of this compound in this particular energy storage system. acs.orgresearchgate.net The development of electrolytes for aqueous redox flow batteries often involves modifying anthraquinone derivatives to enhance their solubility and stability in aqueous solutions. researchgate.net

Functional Materials Development

Beyond energy storage, this compound serves as a valuable precursor in the creation of functional materials, particularly in the realm of dye chemistry.

Use in Dye Chemistry and Pigment Development

This compound is an important intermediate in the synthesis of a variety of dyes and pigments. hongjinchem.com The anthraquinone core structure is a common feature in many synthetic dyes, and the introduction of hydroxyl groups at the 1, 4, 5, and 8 positions can lead to the production of dyes with a range of colors, from red to blue. wikipedia.org

Anthraquinone dyes are known for their excellent light fastness, making them suitable for applications where color stability is crucial. wikipedia.org These dyes can be classified into different types, such as vat dyes and disperse dyes, based on their application methods. wikipedia.orgbritannica.com The development of pigments from this compound contributes to a wide spectrum of colors used in various industries. mdpi.com

Potential in Organic Electronic Devices (e.g., OLEDs, Sensors)

The unique electronic properties of the anthraquinone scaffold have positioned it as a promising candidate for various applications in organic electronics. rsc.org While direct research on this compound in organic light-emitting diodes (OLEDs) and sensors is not extensively documented, the broader family of anthraquinone derivatives has shown significant potential, suggesting possible applications for this specific compound.

Anthraquinone derivatives are being explored as n-type organic semiconductors, which are essential components in organic field-effect transistors (OFETs) and other electronic devices. rsc.org Computational studies have demonstrated that the optoelectronic properties of anthraquinone derivatives can be finely tuned through molecular design. For instance, the addition of electron-withdrawing groups can modify the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is a critical factor in the performance of organic electronic devices like organic photovoltaics (OPVs) and OLEDs. aip.org

In the realm of sensor technology, derivatives of anthraquinone have shown practical applications. A sensor fabricated using 2-aminoanthraquinone (B85984) has been demonstrated to detect changes in humidity and temperature. mdpi.com Furthermore, conjugates of quantum dots and anthraquinone have been developed to function as pH nanosensors, where the optical properties of the quantum dots are altered by electron transfer processes involving the anthraquinone moiety. researchgate.net These examples highlight the versatility of the anthraquinone structure in creating materials for sensing applications. Given that this compound possesses a core structure with tunable electronic properties through its hydroxyl groups, it represents a molecule of interest for future research in these areas.

Table 1: Applications of Anthraquinone Derivatives in Organic Electronic Devices
Anthraquinone DerivativeDevice ApplicationKey FindingReference
General Anthraquinone DerivativesOrganic Field-Effect Transistors (OFETs)Demonstrated good n-type semiconductor characteristics. rsc.org
2-AminoanthraquinoneHumidity and Temperature SensorThe material's resistance and capacitance were found to be sensitive to changes in relative humidity and temperature. mdpi.com
Quantum Dot-Anthraquinone ConjugatespH NanosensorFunction as electron transfer-based pH sensors. researchgate.net
Trifluoromethylated AnthraquinonesOrganic Field-Effect Transistors (OFETs)Exhibited n-type behavior with notable field-effect mobilities. aip.org

Environmental Applications

Heavy Metal Ion Removal and Detoxification

The structure of this compound, featuring multiple hydroxyl (-OH) and carbonyl (C=O) groups, suggests a strong potential for the chelation of heavy metal ions. nih.govmdpi.com Chelation is a process where a molecule, known as a chelating agent, forms multiple bonds with a single metal ion, effectively sequestering it. nih.govriordanclinic.org This capability is crucial for applications in environmental remediation, specifically for the removal of toxic heavy metals from contaminated water sources.

While direct studies on the use of this compound for heavy metal removal are limited, research on analogous compounds provides strong evidence of its potential. For example, 1,4-dihydroxyanthraquinone has been shown to form stable chelates with several divalent metal ions, including copper (Cu²⁺), nickel (Ni²⁺), cobalt (Co²⁺), and zinc (Zn²⁺). nih.gov The formation of these metal-ligand complexes alters the spectroscopic properties of the molecule, a principle that can be exploited for both detection and removal. nih.gov

Furthermore, the broader class of anthraquinone derivatives has been investigated for their metal-chelating properties, particularly in the context of their biological activities, as they can interact with essential metal ions like iron and copper. mdpi.comnih.gov In a more direct environmental application, nanocellulose functionalized with anthraquinone has been explored as a material for both detecting and removing heavy metal contaminants. researchgate.net These findings collectively suggest that this compound, with its four hydroxyl groups providing multiple binding sites, is a promising candidate for development as a chelating agent for environmental detoxification.

Table 2: Metal Chelation Studies of Anthraquinone Derivatives
Anthraquinone DerivativeMetal Ions StudiedKey FindingReference
1,4-dihydroxyanthraquinoneCo(II), Ni(II), Cu(II), Zn(II)Forms stable chelates with metal-to-ligand ratios of 1:2, 1:1, and 2:1 depending on conditions. nih.gov
Novel Anthraquinone Derivatives (Q2 and Q3)Iron (Fe), Copper (Cu)Demonstrated metal-chelating potential, influencing their redox properties. mdpi.comnih.gov
(E)-1-amino-2-((3-hydroxy-4-methoxybenzylidene)amino) anthracene-9,10-dioneCu²⁺, Ni²⁺, Co²⁺Showed a prominent color change in the presence of these metal ions, indicating complex formation, with selectivity for Cu²⁺ in methanol (B129727). technikwissen.eu

Natural Occurrence, Biosynthesis, and Phytochemical Research

Isolation and Identification from Fungi and Plants

1,4,5,8-Tetrahydroxyanthraquinone is a naturally occurring anthraquinone (B42736) derivative found in various organisms, particularly fungi. While its presence is more extensively documented in the fungal kingdom, related tetrahydroxyanthraquinone isomers have been identified in plants.

In fungi, species from the Aspergillus and Eurotium genera are known producers of a variety of anthraquinones. researchgate.netnih.gov For instance, investigations into the metabolic products of the Aspergillus glaucus group (genus Eurotium) have led to the isolation and identification of several anthraquinone compounds. researchgate.net While this study focused on compounds like emodin (B1671224), erythroglaucin, and physcion, it highlights the capacity of these fungi to synthesize complex anthraquinones. researchgate.net Specifically, synthetically obtained 1,4,6,8-tetrahydroxyanthraquinone was used for comparative antimicrobial studies within this research, indicating the relevance of tetrahydroxyanthraquinone structures in this fungal group. researchgate.net Further research on marine-derived fungi has also revealed a rich diversity of anthraquinones, with many exhibiting significant biological activities. mdpi.commdpi.com Although direct isolation of this compound from these sources is not explicitly detailed in the provided search results, the frequent identification of structurally similar compounds, such as 1,3,6,8-tetrahydroxyanthraquinone from Microsphaeropsis sp. and various other hydroxylated anthraquinones from genera like Halorosellinia and Nigrospora, suggests that marine and terrestrial fungi are promising sources for such compounds. mdpi.commdpi.comencyclopedia.pub

In the plant kingdom, anthraquinones are also widespread. researchgate.netresearchgate.net However, the specific isomer this compound is less commonly reported directly from plant sources in the available literature. The research often points to the presence of other isomers like 1,3,6,8-tetrahydroxyanthraquinone. ontosight.airesearchgate.net For example, 1,3,6,8-tetrahydroxyanthraquinone has been identified in various plants and is noted for its biological properties. ontosight.ai The search results indicate that while anthraquinones as a class are found in plant families such as Rubiaceae, Leguminosae, and Polygonaceae, the specific substitution pattern of this compound appears to be more characteristic of fungal metabolism. researchgate.netresearchgate.net

The identification of these compounds typically involves a combination of chromatographic techniques for isolation, followed by spectroscopic methods for structural elucidation, including mass spectrometry (MS), infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy.

Table 1: Examples of Tetrahydroxyanthraquinone Derivatives from Natural Sources

Compound NameSource OrganismOrganism Type
1,3,6,8-TetrahydroxyanthraquinoneMicrosphaeropsis sp.Fungus
1,3,6,8-TetrahydroxyanthraquinoneGeosmithia lavendulaFungus
Various Hydroxylated AnthraquinonesAspergillus and Eurotium speciesFungi
Various Hydroxylated AnthraquinonesHalorosellinia sp.Fungus

Biosynthetic Pathways of this compound in Organisms

The biosynthesis of anthraquinones in organisms primarily follows two major pathways: the polyketide pathway and the shikimate pathway. researchgate.net The polyketide pathway is the predominant route for the formation of this compound and other similar anthraquinones in fungi and some higher plants. researchgate.netnih.gov

The polyketide pathway begins with the condensation of acetyl-CoA with multiple malonyl-CoA units to form a polyketide chain. researchgate.netrsc.org Specifically for many fungal and bacterial anthraquinones, an octaketide chain is formed from one acetyl-CoA and seven malonyl-CoA molecules. researchgate.netrsc.org This linear chain then undergoes a series of cyclization and aromatization reactions to form the characteristic tricyclic anthraquinone scaffold. rsc.org The process is catalyzed by a suite of enzymes known as polyketide synthases (PKS), which are typically Type II PKS systems for aromatic polyketides. rsc.orgrsc.org

Following the formation of the basic anthraquinone core, a variety of "tailoring" enzymes, such as hydroxylases, methyltransferases, and glycosyltransferases, introduce further structural diversity. The hydroxylation at positions 1, 4, 5, and 8 to yield this compound is a result of such post-PKS modifications. While the precise enzymatic steps leading to this specific hydroxylation pattern are not fully elucidated for all producing organisms, the underlying polyketide origin is well-established. nih.gov

In contrast, the shikimate pathway, which is more common in the Rubiaceae family of plants, produces alizarin-type anthraquinones. researchgate.netresearchgate.net This pathway utilizes chorismic acid and α-ketoglutarate, with isopentenyl diphosphate (B83284) (IPP) forming one of the rings. researchgate.net This leads to a different substitution pattern compared to the polyketide-derived anthraquinones.

Recent advances in genomics and molecular biology are helping to identify the biosynthetic gene clusters responsible for anthraquinone production in various organisms, including fungi. nih.govrsc.org Understanding these genetic blueprints is crucial for elucidating the precise enzymatic reactions and for potential biotechnological applications to produce these compounds. nih.gov

Advanced Research Techniques and Methodologies Applied to 1,4,5,8 Tetrahydroxyanthraquinone Studies

High-Throughput Screening Assays for Biological Activity

High-throughput screening (HTS) serves as a critical tool for the initial identification of biologically active compounds from large chemical libraries. In the context of anthraquinones, HTS assays are designed to rapidly assess the effects of numerous compounds on specific biological targets. For instance, a "biphasic glycosyltransferase high-throughput screen" has been developed to identify novel anthraquinone (B42736) glycosides by detecting the activity of promiscuous glycosyltransferase enzymes. This method facilitates the rapid isolation and detection of chromophoric or fluorescent glycosylated natural products, enabling the discovery of new derivatives with potentially enhanced or altered biological activities.

In Vitro Cellular Assays (e.g., Cytotoxicity, Proliferation, Apoptosis)

Once a compound of interest like 1,4,5,8-Tetrahydroxyanthraquinone is identified, its effects on cells are meticulously studied using a variety of in vitro cellular assays. These assays are fundamental in determining the compound's potential as a therapeutic agent.

Cytotoxicity assays are employed to measure the degree to which a compound is toxic to cells. A commonly used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which assesses cell viability by measuring the metabolic activity of living cells. nih.gov

Proliferation assays , such as the CCK-8 (Cell Counting Kit-8) assay, are utilized to determine the effect of a compound on cell growth and division. nih.govijbs.com For example, studies on novel anthraquinone compounds have used the CCK-8 assay to demonstrate a decrease in cancer cell viability with increasing concentrations of the compound. nih.gov

Apoptosis assays are crucial for understanding whether a compound induces programmed cell death. Flow cytometry is a powerful technique used in conjunction with specific markers like Annexin V and propidium (B1200493) iodide (PI) to distinguish between healthy, apoptotic, and necrotic cells. nih.govresearchgate.net This method allows for the quantification of the percentage of cells undergoing apoptosis in response to treatment. nih.gov

The following table summarizes common in vitro cellular assays used in the study of anthraquinones:

Assay TypeSpecific MethodPurpose
CytotoxicityMTT AssayMeasures cell viability based on metabolic activity. nih.gov
ProliferationCCK-8 AssayDetermines the effect on cell growth and division. nih.govijbs.com
ApoptosisFlow Cytometry (Annexin V/PI staining)Quantifies the extent of programmed cell death. nih.govresearchgate.net

Enzyme Kinetics and Binding Assays (e.g., FRET-based helicase assays)

To understand the mechanism of action at a molecular level, researchers employ enzyme kinetics and binding assays. These studies can reveal whether a compound directly interacts with and modulates the activity of specific enzymes. For instance, the inhibitory effects of a library of 31 anthraquinones on human pancreatic lipase (B570770) (hPL) were evaluated to identify potent inhibitors. nih.gov Such studies involve determining key kinetic parameters like the half-maximal inhibitory concentration (IC50) and the mode of inhibition (e.g., competitive, non-competitive, or mixed). nih.govlabster.com

Fluorescence Resonance Energy Transfer (FRET)-based assays are a powerful tool for studying molecular interactions in real-time. nih.govresearchgate.netnih.gov While not yet specifically reported for this compound, FRET-based helicase assays are used to screen for inhibitors of DNA and RNA helicases, enzymes crucial for nucleic acid metabolism. These assays monitor the unwinding of a fluorescently labeled nucleic acid duplex, providing a continuous and highly sensitive method for identifying potential therapeutic agents. nih.gov

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry, Charge-Discharge Testing)

The electrochemical properties of this compound are of significant interest, particularly for its application in energy storage devices. Techniques such as cyclic voltammetry (CV) and galvanostatic charge-discharge testing are employed to characterize its performance as an electrode material, for example, in lithium-ion batteries.

Cyclic Voltammetry (CV) is used to study the redox behavior of the compound, identifying the potentials at which oxidation and reduction reactions occur and assessing the reversibility of these processes.

Charge-Discharge Testing evaluates the practical performance of the material in a battery setup. This involves measuring the specific capacity (the amount of charge it can store per unit mass) and its stability over multiple charge and discharge cycles. pku.edu.cn Research has shown that this compound can be used in the preparation of electrode materials for lithium-ion batteries.

Microscopic Techniques for Cellular and Material Analysis

Microscopy is indispensable for visualizing the effects of this compound at both the cellular and material level.

Confocal Laser Scanning Microscopy (CLSM) is a high-resolution imaging technique used to study the subcellular localization of fluorescently labeled compounds or to observe morphological changes within cells upon treatment. nih.gov It is particularly useful for cellular uptake studies, allowing researchers to visualize the internalization and distribution of nanoparticles or drug delivery systems within cells. nih.gov

Flow Cytometry , in addition to its use in apoptosis assays, can be employed to quantify the cellular uptake of fluorescently labeled compounds or nanoparticles. dovepress.com By measuring the fluorescence intensity of individual cells, it provides a quantitative measure of internalization. dovepress.com

Omics Technologies (e.g., Proteomics, Metabolomics) to Elucidate Biological Pathways

"Omics" technologies provide a global view of the molecular changes occurring within a biological system in response to a particular stimulus.

Proteomics involves the large-scale study of proteins. nih.govguomics.comcellenion.com In the context of this compound, proteomic analysis of cells treated with the compound can identify changes in protein expression and post-translational modifications. This information can help to elucidate the molecular pathways affected by the compound. For example, transcriptomics and proteomics have been used to investigate the mechanisms of hydroquinone-inhibited erythroid differentiation in K562 cells, revealing effects on oxidative stress, apoptosis, and metabolic pathways. nih.gov

Metabolomics is the systematic study of the unique chemical fingerprints that specific cellular processes leave behind. nih.gov By analyzing the changes in the metabolome of cells or organisms exposed to this compound, researchers can gain insights into the metabolic pathways that are perturbed.

Chromatographic and Separation Science Enhancements for Analysis and Purification

The analysis and purification of this compound and its derivatives from complex mixtures, such as natural product extracts, rely on advanced chromatographic techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation, identification, and quantification of anthraquinones. chemrevlett.comcabidigitallibrary.org Various HPLC methods, often coupled with detectors like Diode Array Detectors (DAD) or Mass Spectrometry (MS), have been developed for the analysis of these compounds in various matrices. chemrevlett.com

Centrifugal Partition Chromatography (CPC) , also known as counter-current chromatography, is a liquid-liquid partition chromatography technique that is particularly useful for the preparative separation of natural products. nih.gov It avoids the use of solid stationary phases, which can lead to irreversible adsorption of the sample. nih.gov CPC has been successfully applied for the fractionation of fungal anthraquinones. nih.gov

Future Research Directions and Translational Perspectives for 1,4,5,8 Tetrahydroxyanthraquinone

Development of Novel Analogues with Improved Potency and Selectivity

The inherent biological activities of 1,4,5,8-tetrahydroxyanthraquinone have spurred efforts to synthesize novel analogues with enhanced potency and selectivity for specific molecular targets. The number and position of phenolic hydroxyl groups are critical determinants of its biological activity. mdpi.comnih.gov For instance, its ability to inhibit enzymes like protein kinase CK2 and hepatitis C virus NS3 helicase is directly linked to its structure. mdpi.comnih.gov

Future research will likely focus on synthetic modifications to the core structure to optimize these interactions. This could involve the introduction of various functional groups to modulate the compound's electronic properties, steric hindrance, and hydrogen bonding capabilities. scbt.com A significant area of exploration is the development of derivatives that can overcome challenges such as drug resistance in cancer cells. ucl.ac.uk By creating a library of analogues, researchers can conduct comprehensive structure-activity relationship (SAR) studies to identify compounds with superior therapeutic indices.

Table 1: Investigated Analogues and Their Potential Enhancements

Analogue TypePotential EnhancementRationale
Chloroalkylaminoanthraquinones (CAQs)Increased alkylating capabilityTo enhance DNA interaction and cytotoxicity against cancer cells. ucl.ac.uk
N-oxide derivatised CAQsBioreductive prodrugsTo target hypoxic tumor environments. ucl.ac.uk
Mitoxantrone (B413) AnaloguesReduced cardiotoxicityTo improve the safety profile of this class of anticancer agents. sphinxsai.com
Quercetin-Tetrahydroisoquinoline HybridsEnhanced selectivity and bioactivityTo combine the properties of two pharmacologically active scaffolds. mdpi.com

Exploration of New Therapeutic Applications

While the anticancer and antiviral properties of this compound and its derivatives are areas of active investigation, future research is poised to uncover new therapeutic avenues. ontosight.ai Its demonstrated ability to induce apoptosis and necrosis in cancer cells, coupled with its impact on signaling pathways like MAPK, suggests a broad potential in oncology. ontosight.ainih.gov

Beyond cancer, the compound's inhibitory effect on enzymes such as tyrosinase points towards applications in treating hyperpigmentation disorders. ontosight.ai Furthermore, its antibacterial and antioxidant activities warrant further exploration for the development of novel antimicrobial and cytoprotective agents. ontosight.ai The ability of its derivatives to chelate metal ions also suggests a potential role in managing diseases associated with metal dysregulation. mdpi.com

Advancement in Sustainable Synthesis and Production Methods

The traditional synthesis of this compound and its derivatives can involve harsh chemical conditions. mdpi.com A significant future direction is the development of more sustainable and environmentally friendly synthetic routes. This includes the exploration of green chemistry principles, such as the use of less hazardous reagents and solvents, and the development of biocatalytic methods. nih.gov

Fungi, for instance, are known to produce a variety of anthraquinone (B42736) derivatives, suggesting that biosynthetic pathways could be harnessed for production. mdpi.comnih.gov Research into deep eutectic solvents as dual catalysts and reaction media also presents a promising avenue for more sustainable synthesis. rsc.org These advancements will not only reduce the environmental impact of production but may also lead to more efficient and cost-effective manufacturing processes.

Integration into Next-Generation Materials Technologies

The unique chemical and physical properties of this compound make it a compelling candidate for integration into advanced materials. scbt.com Its rigid, planar structure facilitates strong π-π stacking interactions, a property that can be exploited in the design of functional materials. scbt.com

A particularly promising application is in the field of energy storage. The compound and its derivatives have been investigated as electrode materials for lithium-ion batteries, demonstrating the potential for high-voltage and stable organic cathodes. lookchem.comresearchgate.netd-nb.inforesearchgate.netacs.org Its ability to form stable complexes with metal ions also opens up possibilities in catalysis and the development of functional dyes. scbt.com Future research will likely focus on optimizing its performance in these applications through structural modifications and the creation of composite materials.

Table 2: Potential Applications in Materials Science

Application AreaKey Property of this compoundPotential Benefit
Lithium-Ion BatteriesRedox activity, structural stabilityHigh-voltage, stable organic cathode material. researchgate.netd-nb.inforesearchgate.net
Functional DyesVibrant color, ability to form metal complexesEnhanced colorfastness and application in dye-sensitized solar cells.
Solid PropellantsCatalytic activity of its lead compoundImproved burning rate and pressure index. google.com

Deeper Understanding of Complex Biological Interactions

A thorough understanding of how this compound interacts with biological systems at a molecular level is crucial for its development as a therapeutic agent. While its inhibitory effects on certain enzymes are known, the full spectrum of its biological targets and mechanisms of action remains to be fully elucidated. mdpi.comnih.gov

Future research should employ advanced techniques such as proteomics, metabolomics, and structural biology to identify its binding partners and map its influence on cellular pathways. For example, understanding the specifics of its interaction with the ATP-binding site of protein kinase CK2 can guide the design of more potent and selective inhibitors. researchgate.net Investigating its role in modulating reactive oxygen species (ROS) and its impact on complex signaling cascades like the MAPK pathway will provide a more complete picture of its cellular effects. ontosight.ainih.gov

Clinical Translation of Promising Derivatives (if applicable)

The ultimate goal of therapeutic research is the translation of promising compounds into clinical practice. While this compound itself may not be the final drug, its derivatives hold significant potential. For instance, the hypoxia-activated prodrug AQ4N (banoxantrone), an analogue, has reached early-phase clinical trials for cancer therapy. rsc.org

The path to clinical translation for other derivatives will require rigorous preclinical testing to evaluate their efficacy and safety in relevant disease models. This includes detailed pharmacokinetic and pharmacodynamic studies. For derivatives that show promise, the development of robust and scalable synthetic methods will be essential for producing the quantities needed for clinical trials. ucl.ac.uksphinxsai.com The journey from a promising lead compound to an approved therapeutic is long and challenging, but the diverse biological activities of this compound derivatives make them a compelling area for continued investigation and potential clinical development. google.com

Q & A

Q. What are the primary synthetic routes for 1,4,5,8-tetrahydroxyanthraquinone, and what are their experimental considerations?

The compound is synthesized via nitration and reduction of precursor molecules. For example, danthron (1,8-dihydroxyanthraquinone) reacts with nitric acid, followed by treatment with sodium sulfide and thiosulfate under basic conditions to yield this compound (30.6.2) . Another method involves nitration of chrysazin (1,8-dihydroxyanthraquinone) followed by iron powder reduction and sodium hydrosulfite treatment in alkaline solution, which is scalable and improves yield . Key considerations include controlling reaction temperature, stoichiometry of reducing agents, and pH to avoid side products.

Q. How is this compound characterized structurally, and what analytical techniques are essential?

Characterization typically employs:

  • NMR spectroscopy (¹H and ¹³C) to confirm hydroxyl and quinone proton environments.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification (C₁₄H₁₀O₆; theoretical 274.23 g/mol) .
  • Infrared (IR) spectroscopy to identify hydroxyl (3200–3500 cm⁻¹) and carbonyl (1650–1700 cm⁻¹) stretches .
  • X-ray crystallography for solid-state structure elucidation, though limited by solubility challenges.

Q. What are the solubility properties of this compound, and how do they impact experimental design?

The compound exhibits limited solubility in water (<1 g/L at 20°C) but dissolves in polar organic solvents (e.g., ethanol, DMSO) and alkaline aqueous solutions . Researchers must pre-dissolve it in DMSO or dilute NaOH for biological assays to ensure homogeneity and avoid precipitation in aqueous buffers.

Advanced Research Questions

Q. How can synthesis yield be optimized for this compound, and what factors influence scalability?

The iron powder/sodium hydrosulfite reduction method (from chrysazin) achieves higher yields (~70%) compared to traditional routes. Scalability requires:

  • Precise control of sodium hydrosulfite concentration to prevent over-reduction.
  • Use of inert atmospheres (e.g., nitrogen) to minimize oxidation of intermediates .
  • Post-synthesis purification via column chromatography or recrystallization from ethanol-water mixtures .

Q. How do researchers address spectral interference when analyzing this compound in biological matrices?

In cell imaging or bioassays, overlapping fluorescence from cellular components (e.g., NADH) can obscure signals. Solutions include:

  • Ratiometric fluorescent probes using pH-sensitive emission shifts .
  • HPLC-MS/MS with selective ion monitoring (e.g., m/z 274→239 transition) to enhance specificity .
  • Chelation with metals (e.g., Al³⁺) to shift absorption maxima and reduce background noise .

Q. What are the contradictions in reported toxicity profiles, and how should they inform safety protocols?

While some safety data sheets classify the compound as having "no known hazards" , aquatic toxicity studies indicate H410 (very toxic to aquatic life with long-lasting effects) and H400 (acute aquatic toxicity) . Researchers must:

  • Avoid environmental release (use closed-system synthesis).
  • Treat waste with activated carbon or enzymatic degradation before disposal.

Q. How does this compound interact with protein kinases, and what mechanistic insights exist?

As a tetrahydroxyanthraquinone derivative, it inhibits EC 2.7.11.1 (non-specific serine/threonine protein kinases) by competing with ATP binding. Structural analogs like quinalizarin (1,2,5,8-tetrahydroxyanthraquinone) show similar mechanisms, with hydroxyl groups at positions 1, 4, 5, and 8 critical for hydrogen bonding to kinase catalytic domains .

Q. What role does this compound play in developing functional dyes for materials science?

Its reduced form, leuco-1,4,5,8-tetrahydroxyanthraquinone , serves as a precursor for acid and disperse dyes. Applications include:

  • Dye-sensitized solar cells : Enhances electron transport via π-π stacking with TiO₂ nanoparticles .
  • Textile functionalization : Forms stable complexes with metal ions (e.g., Ca²⁺, Pb²⁺) for colorfastness .

Methodological Challenges and Contradictions

Q. How do researchers reconcile discrepancies in biological activity between this compound and its analogs?

Variations in hydroxyl group positioning (e.g., 1,2,5,8 vs. 1,4,5,8 substitution) alter redox potential and metal-chelation capacity. For example:

  • This compound exhibits stronger antitumor activity due to enhanced DNA intercalation vs. 1,2,5,8-tetrahydroxyanthraquinone .
  • Comparative studies require standardized assays (e.g., MTT for cytotoxicity, comet assays for DNA damage) .

Q. What advancements are needed to improve the compound’s applicability in live-cell imaging?

Current limitations include photobleaching and low quantum yield. Strategies under investigation:

  • Nanoparticle encapsulation (e.g., silica shells) to enhance stability and brightness .
  • Two-photon excitation at near-IR wavelengths to reduce cellular autofluorescence .

Retrosynthesis Analysis

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Reactant of Route 1
Reactant of Route 1
1,4,5,8-Tetrahydroxyanthraquinone
Reactant of Route 2
1,4,5,8-Tetrahydroxyanthraquinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.